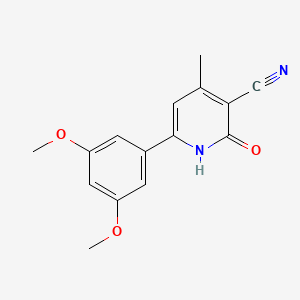![molecular formula C17H16O2S B13100797 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde: 3-(4-Methoxyphenyl)propanoyl chloride , is a chemical compound with the molecular formula C10H11ClO2. It is an organic compound containing a benzaldehyde moiety, a propanoyl group, and a thiobenzoyl group. The compound’s structure consists of a benzene ring substituted with a methoxy group (OCH3) at the para position (position 4) and a propanoyl group (CH3CH2C=O) at the meta position (position 3). The thiobenzoyl group (C6H5SC=O) is attached to the benzene ring.
準備方法
Synthetic Routes: The synthesis of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde involves the reaction of 3-(4-Methoxyphenyl)propanoyl chloride with thiobenzaldehyde. The reaction proceeds through an acylation process, where the propanoyl chloride group replaces the hydrogen atom on the thiobenzaldehyde ring.
Reaction Conditions: The reaction typically occurs under inert atmosphere conditions at temperatures ranging from 2°C to 8°C. The use of anhydrous solvents and proper workup procedures ensures the purity of the product.
Industrial Production Methods: While industrial-scale production methods may vary, the laboratory synthesis described above can be scaled up for commercial production. Optimization of reaction conditions, purification techniques, and safety protocols are essential for large-scale manufacturing.
化学反応の分析
Reactions: 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Acylation: The compound acts as an acylating agent, participating in reactions with nucleophiles.
Substitution: The propanoyl chloride group can be replaced by other functional groups.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Reagents: Thionyl chloride (SOCl), thiobenzaldehyde, and other nucleophiles.
Conditions: Anhydrous conditions, low temperatures, and inert atmosphere.
Major Products: The major products depend on the specific reaction conditions and the nucleophiles involved. For example, acylation with an amine yields an amide product.
科学的研究の応用
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde finds applications in:
Organic Synthesis: As an acylating agent in the preparation of various compounds.
Medicinal Chemistry: It may serve as a building block for drug development.
Flavor and Fragrance Industry: Due to its aromatic properties.
作用機序
The compound’s mechanism of action depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways, leading to therapeutic effects.
類似化合物との比較
While I don’t have information on similar compounds specific to this exact structure, you can explore related acyl chlorides, benzaldehydes, and thiobenzaldehydes to highlight its uniqueness.
Remember that further research and experimental data are crucial for a comprehensive understanding of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde’s properties and applications
特性
分子式 |
C17H16O2S |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
2-[3-(4-methoxyphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-15-9-6-13(7-10-15)8-11-17(18)16-5-3-2-4-14(16)12-20/h2-7,9-10,12H,8,11H2,1H3 |
InChIキー |
MBRZIAXEXFFRAB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)

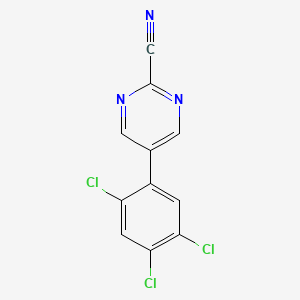
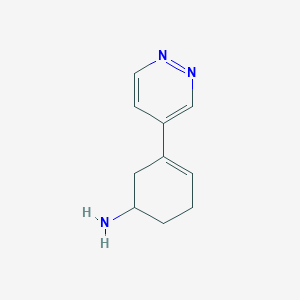
![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)
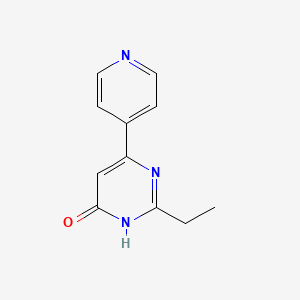

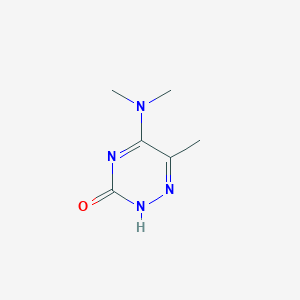
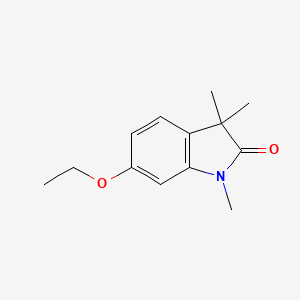


![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)
